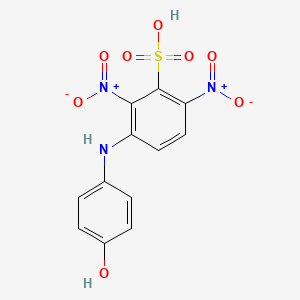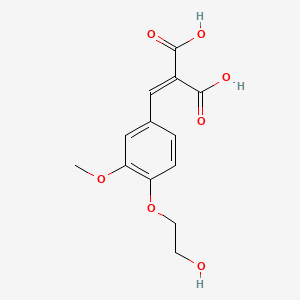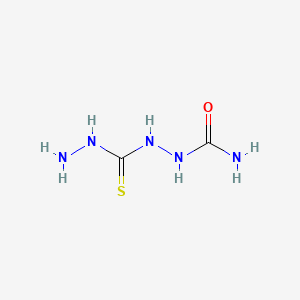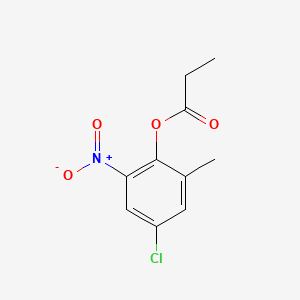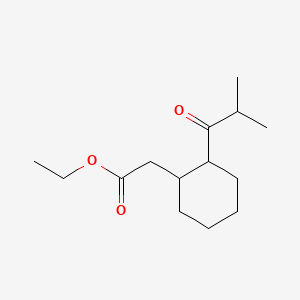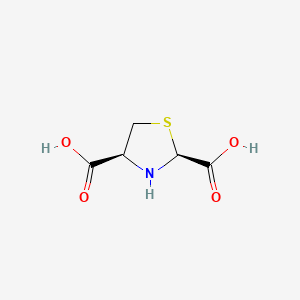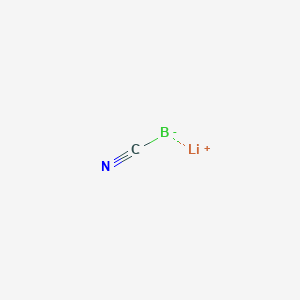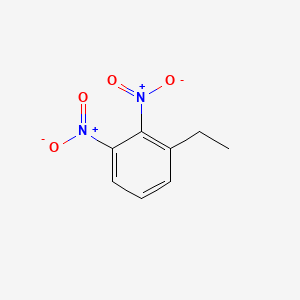
Ethyldinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldinitrobenzene is an organic compound with the molecular formula C8H8N2O4. It consists of a benzene ring substituted with an ethyl group and two nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyldinitrobenzene can be synthesized through a nitration reaction of ethylbenzene. The process involves the use of concentrated sulfuric acid and nitric acid. The nitration reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where ethylbenzene is treated with a mixture of nitric acid and sulfuric acid. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyldinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of ethylaminobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like platinum or palladium.
Substitution: Halogenation using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Ethylaminobenzene.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Ethyldinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyldinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dinitrobenzene: Similar structure but lacks the ethyl group.
Nitrobenzene: Contains only one nitro group.
Ethylbenzene: Lacks the nitro groups.
Uniqueness of Ethyldinitrobenzene: this compound is unique due to the presence of both ethyl and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
31344-57-7 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-ethyl-2,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
WQXMSGBLGDVBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


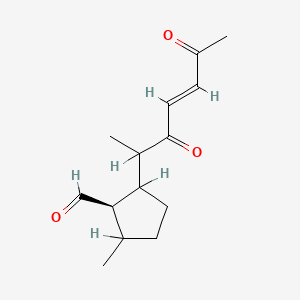
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
